molecular formula C37H43N3O10S2 B613765 Sulfo-Cy5-SE CAS No. 146368-14-1

Sulfo-Cy5-SE

Cat. No.: B613765
CAS No.: 146368-14-1
M. Wt: 753.9 g/mol
InChI Key: WXWLHDCCGVWTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cy5-SE, also known as Sulfo-Cyanine5 Succinimidyl Ester, is a water-soluble, far-red fluorescent dye. It is primarily used for labeling primary amines in peptides, proteins, and oligonucleotides. This compound is highly valued in scientific research due to its excellent photostability, high quantum yield, and compatibility with various biological applications .

Mechanism of Action

Target of Action

Sulfo-Cy5-SE primarily targets amine-containing molecules , particularly proteins . The compound is especially useful for labeling proteins that denature in the presence of organic co-solvents or have low solubility .

Mode of Action

This compound is a reactive dye that interacts with its targets by forming a stable amide bond . This is achieved through the activation of the Cy5 molecule’s carboxyl group, allowing it to react with the amine groups (primary or secondary) present on the target biomolecules . This results in the labeling of the target biomolecules with the Sulfo-Cy5 molecule .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the nature of the target biomolecule. The primary function of this compound is to serve as afluorescent label , enabling the visualization and tracking of the target biomolecule within a biological system .

Pharmacokinetics

The compound’s high water solubility suggests that it may be readily absorbed and distributed within a biological system.

Result of Action

The primary result of this compound’s action is the fluorescent labeling of the target biomolecule . This allows for the visualization and tracking of the biomolecule within a biological system, facilitating various research applications such as protein localization studies and fluorescence microscopy .

Action Environment

This compound is highly hydrophilic and water-soluble , making it suitable for use in aqueous environments. It can label amine-containing molecules in an aqueous phase without the use of any organic co-solvent . This property makes it particularly useful for labeling proteins that denature in the presence of organic co-solvents, as well as for proteins with low solubility

Biochemical Analysis

Biochemical Properties

Sulfo-Cy5-SE plays a crucial role in biochemical reactions by covalently binding to primary amines on proteins, peptides, and other biomolecules. This binding occurs through the succinimidyl ester group, which reacts with the amine groups to form stable amide bonds. The high molar extinction coefficient and quantum yield of this compound make it an excellent choice for sensitive detection and quantification of labeled biomolecules. It interacts with various enzymes, proteins, and nucleic acids, facilitating their detection and analysis in complex biological samples .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is commonly used to label cell surface proteins, allowing researchers to track and analyze cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of this compound enable the visualization of cellular processes in real-time, providing insights into cell function and behavior. Studies have shown that this compound can influence cell signaling pathways by altering the interactions between labeled proteins and their binding partners .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The succinimidyl ester group of this compound reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. This compound can also influence enzyme activity by modifying the structure and function of labeled proteins. Additionally, it can affect gene expression by altering the interactions between transcription factors and their target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as light exposure, temperature, and pH. It is recommended to store this compound at -20°C, protected from light, to maintain its stability. Long-term studies have shown that this compound-labeled proteins can retain their fluorescence and functionality for extended periods, making it suitable for long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound provides clear and specific labeling of target molecules, allowing for accurate detection and analysis. At higher doses, this compound may exhibit toxic or adverse effects, such as interfering with normal cellular functions or causing non-specific labeling. It is essential to optimize the dosage of this compound to achieve the desired labeling efficiency while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The succinimidyl ester group of this compound reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. This compound can also influence metabolic flux and metabolite levels by modifying the structure and function of labeled proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The hydrophilic nature of this compound allows it to diffuse easily through aqueous environments, enabling efficient labeling of target molecules. Additionally, this compound can accumulate in specific tissues or organs, providing valuable information on the distribution and localization of labeled biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, allowing for precise labeling and analysis of subcellular structures. The fluorescent properties of this compound enable the visualization of labeled molecules in real-time, providing insights into their localization and function within cells .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5-SE primarily undergoes nucleophilic substitution reactions due to the presence of the reactive succinimidyl ester group. This allows it to form stable amide bonds with primary amines in peptides, proteins, and oligonucleotides .

Common Reagents and Conditions

The labeling reaction typically requires a small amount of organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize the dye. The reaction is usually carried out at a slightly basic pH (around 8.3) using a bicarbonate buffer .

Major Products Formed

The major products formed from the reaction of this compound with primary amines are the corresponding amide derivatives. These labeled biomolecules retain their biological activity and can be used for various analytical and imaging applications .

Properties

CAS No.

146368-14-1

Molecular Formula

C37H43N3O10S2

Molecular Weight

753.9 g/mol

IUPAC Name

(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C37H43N3O10S2/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49)

InChI Key

WXWLHDCCGVWTDZ-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C

SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C

Purity

97%min

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfo-Cy5-SE
Reactant of Route 2
Reactant of Route 2
Sulfo-Cy5-SE
Reactant of Route 3
Reactant of Route 3
Sulfo-Cy5-SE
Reactant of Route 4
Reactant of Route 4
Sulfo-Cy5-SE
Reactant of Route 5
Reactant of Route 5
Sulfo-Cy5-SE
Reactant of Route 6
Sulfo-Cy5-SE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.